(R)-N-Nitroso Anatabine (R)-N-Nitroso Anatabine
Brand Name: Vulcanchem
CAS No.: 1346617-09-1
VCID: VC0120501
InChI: InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1
SMILES: C1C=CCN(C1C2=CN=CC=C2)N=O
Molecular Formula: C10H11N3O
Molecular Weight: 189.218

(R)-N-Nitroso Anatabine

CAS No.: 1346617-09-1

Cat. No.: VC0120501

Molecular Formula: C10H11N3O

Molecular Weight: 189.218

* For research use only. Not for human or veterinary use.

(R)-N-Nitroso Anatabine - 1346617-09-1

Specification

CAS No. 1346617-09-1
Molecular Formula C10H11N3O
Molecular Weight 189.218
IUPAC Name 3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine
Standard InChI InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1
Standard InChI Key ZJOFAFWTOKDIFH-SNVBAGLBSA-N
SMILES C1C=CCN(C1C2=CN=CC=C2)N=O

Introduction

Chemical Identity and Properties

Basic Chemical Information

(R)-N-Nitroso Anatabine is a chemical compound with the IUPAC name 3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine . It belongs to the class of N-nitrosamines, which contain the nitroso functional group attached to a nitrogen atom. The compound has a CAS registry number of 1346617-09-1 and is characterized by its specific stereochemistry at the 2-position of the pyridine ring, denoted by the (R) configuration .

The molecular structure consists of a pyridine ring connected to a six-membered nitrogen-containing ring with a nitroso group attached to one of the nitrogen atoms. This structural arrangement contributes to its unique chemical reactivity and biological properties, distinguishing it from other similar compounds in the same class.

Physical and Chemical Properties

(R)-N-Nitroso Anatabine possesses several important physical and chemical properties that influence its behavior in biological systems and chemical reactions. The compound has a molecular weight of 189.21 g/mol and exists as a neat substance under standard laboratory conditions .

Table 1: Physical and Chemical Properties of (R)-N-Nitroso Anatabine

PropertyValueSource
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Physical StateNeat substance
Storage Temperature+4°C
XLogP3-AA1.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count1

The compound exhibits moderate lipophilicity as indicated by its XLogP3-AA value of 1.3, suggesting a balanced distribution between aqueous and lipid phases . This property may influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The absence of hydrogen bond donors and presence of four hydrogen bond acceptors affects its interaction with biological macromolecules and receptor binding properties .

Synthesis and Structural Characteristics

Synthetic Pathways

The primary method for synthesizing (R)-N-Nitroso Anatabine involves the nitrosation of anatabine, which is a naturally occurring alkaloid found in tobacco plants. This reaction typically employs nitrosating agents such as sodium nitrite under acidic conditions. The stereoselectivity of this reaction is critical for obtaining the (R)-enantiomer specifically, although both (R) and (S) forms can be produced depending on the reaction conditions and starting materials.

The synthetic process must be carefully controlled to ensure high purity of the final product, as the presence of impurities can significantly affect its biological activity and toxicity profile. Commercial preparations of (R)-N-Nitroso Anatabine typically maintain a purity level exceeding 95% as determined by high-performance liquid chromatography (HPLC) .

Structural Elucidation and Characterization

The structural characterization of (R)-N-Nitroso Anatabine has been accomplished through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods have confirmed the attachment of the nitroso group to the nitrogen atom and the specific R-configuration at the chiral center.

The compound can be represented using different notations to describe its structure accurately:

  • InChI: InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1

  • SMILES: C1C=CCN([C@H]1C2=CN=CC=C2)N=O

These structural representations provide essential information about the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its biological activity and structure-activity relationships.

Biological Activity and Therapeutic Applications

Mechanism of Action

(R)-N-Nitroso Anatabine exhibits significant biological activity, primarily through its interaction with the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. By activating NRF2, the compound induces the expression of antioxidant and detoxifying enzymes, thereby enhancing cellular protection against oxidative damage and reducing inflammatory responses.

The compound's ability to modulate inflammatory processes makes it a potential candidate for treating various chronic inflammatory conditions. Its mechanism differs from conventional anti-inflammatory agents, offering a novel therapeutic approach that targets the underlying oxidative stress components of inflammation rather than just suppressing inflammatory mediators.

Analytical Methods and Detection

Detection Techniques

The detection and quantification of (R)-N-Nitroso Anatabine in various matrices require sensitive and specific analytical methods. Several techniques have been developed for this purpose, with liquid chromatography coupled with mass spectrometry (LC-MS) being one of the most widely used approaches . This method offers high sensitivity and selectivity, allowing for accurate detection even at trace levels.

Other analytical techniques that have been employed include:

  • Gas chromatography-mass spectrometry (GC-MS)

  • High-performance liquid chromatography with ultraviolet detection (HPLC-UV)

  • Capillary electrophoresis-mass spectrometry (CE-MS)

  • Supercritical fluid chromatography (SFC)

These methods vary in their sensitivity, specificity, and applicability to different sample matrices. The choice of method depends on the specific requirements of the analysis, including the expected concentration range, sample complexity, and required detection limits.

Biomarker Applications

(R)-N-Nitroso Anatabine and its related compounds have been used as biomarkers for tobacco exposure. Studies have shown that urinary levels of these compounds are highly correlated with nicotine metabolites and other tobacco-specific nitrosamines, making them valuable indicators of tobacco use and exposure.

The use of these compounds as biomarkers is particularly important in epidemiological studies, clinical trials, and public health surveillance. They provide objective measures of tobacco exposure, which can be more reliable than self-reported smoking status. Additionally, these biomarkers can help in assessing the effectiveness of smoking cessation programs and evaluating the impact of tobacco control policies.

Enantiomeric Composition and Research Status

Enantiomeric Distribution in Natural Sources

Studies on tobacco products have revealed interesting patterns in the enantiomeric composition of N-nitrosoanatabine. Research indicates that the (S)-enantiomer of N'-nitrosoanatabine is predominant in natural sources, comprising approximately 82.6% of total N'-nitrosoanatabine in some tobacco products. This suggests a precursor-product relationship with the parent compound anatabine and provides insights into the natural occurrence and formation of these compounds.

This enantiomeric distribution is significant from both analytical and biological perspectives. It influences the interpretation of biomarker data and has implications for the biological activity of these compounds, as different enantiomers may exhibit varying degrees of activity and toxicity.

Current Research Status

Research on (R)-N-Nitroso Anatabine is ongoing, with several areas of active investigation:

  • Development of more sensitive and specific analytical methods for its detection

  • Exploration of its potential therapeutic applications in various inflammatory conditions

  • Assessment of its toxicological profile and safety

  • Investigation of structure-activity relationships to develop more effective and safer derivatives

Despite progress in these areas, significant gaps remain in our understanding of this compound. More comprehensive studies are needed to fully elucidate its biological activities, toxicity profile, and potential therapeutic applications. Collaborative efforts between chemists, toxicologists, and clinicians will be essential for advancing our knowledge in this field.

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